molecular formula C10H11Cl2NO B185128 N-(3,4-dichlorophenyl)butanamide CAS No. 2150-95-0

N-(3,4-dichlorophenyl)butanamide

Cat. No. B185128
CAS RN: 2150-95-0
M. Wt: 232.1 g/mol
InChI Key: NNIIRGXUFKHOKI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)butanamide, also known as Baclofen, is a chemical compound that is commonly used in scientific research. It is a derivative of gamma-aminobutyric acid (GABA) and acts as an agonist at GABA-B receptors. Baclofen has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as spasticity and epilepsy. In

Scientific Research Applications

N-(3,4-dichlorophenyl)butanamide has a wide range of scientific research applications, particularly in the field of neuroscience. It has been studied for its potential therapeutic uses in the treatment of neurological disorders such as spasticity, epilepsy, and addiction. N-(3,4-dichlorophenyl)butanamide has also been studied for its potential use as a neuroprotective agent in the treatment of traumatic brain injury and stroke.

Mechanism of Action

N-(3,4-dichlorophenyl)butanamide acts as an agonist at GABA-B receptors, which are located in the central nervous system. When N-(3,4-dichlorophenyl)butanamide binds to these receptors, it causes a decrease in the release of neurotransmitters such as dopamine and glutamate, resulting in a decrease in neuronal excitability. This mechanism of action is thought to be responsible for N-(3,4-dichlorophenyl)butanamide's therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)butanamide has a number of biochemical and physiological effects, including a decrease in muscle spasticity, a decrease in seizure activity, and a decrease in drug craving and withdrawal symptoms. N-(3,4-dichlorophenyl)butanamide has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)butanamide has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and its availability as a pure compound. However, N-(3,4-dichlorophenyl)butanamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for research on N-(3,4-dichlorophenyl)butanamide, including the development of more selective GABA-B receptor agonists, the investigation of N-(3,4-dichlorophenyl)butanamide's potential as a treatment for other neurological disorders such as Parkinson's disease and multiple sclerosis, and the exploration of N-(3,4-dichlorophenyl)butanamide's potential as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)butanamide and its potential for off-target effects.

Synthesis Methods

N-(3,4-dichlorophenyl)butanamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylacetic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. This method results in the formation of N-(3,4-dichlorophenyl)butanamide as a white crystalline powder.

properties

CAS RN

2150-95-0

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)butanamide

InChI

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

NNIIRGXUFKHOKI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Other CAS RN

2150-95-0

Origin of Product

United States

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